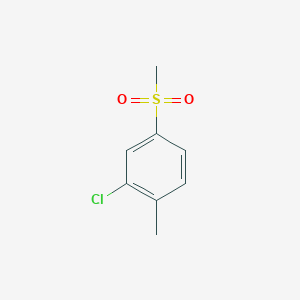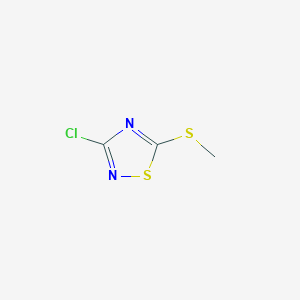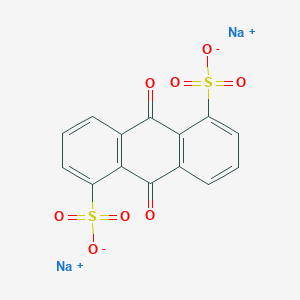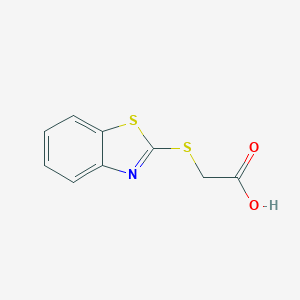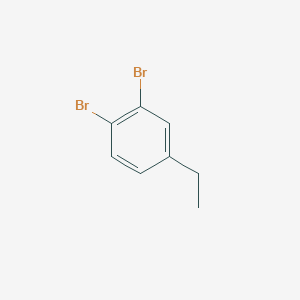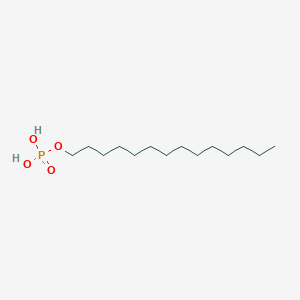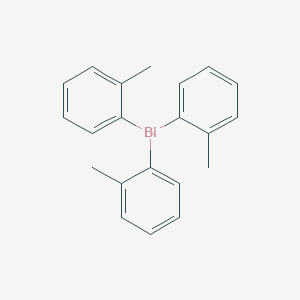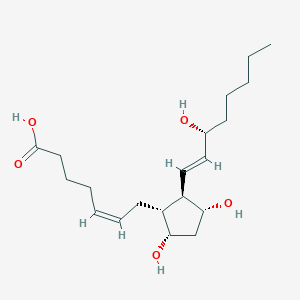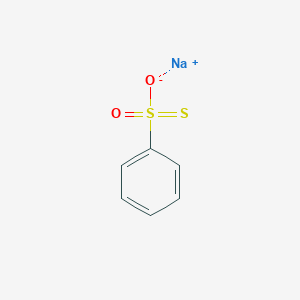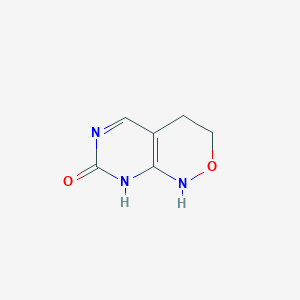![molecular formula C50H38Cl2P2Ru B160392 [RuCl(benzene)(R)-BINAP]Cl CAS No. 126251-92-1](/img/structure/B160392.png)
[RuCl(benzene)(R)-BINAP]Cl
描述
The compound [RuCl(benzene)®-BINAP]Cl is a ruthenium-based organometallic complex. It consists of a ruthenium center coordinated to a benzene ring, a chloride ion, and a chiral ligand known as ®-BINAP, which stands for ®-2,2’-bis(diphenylphosphino)-1,1’-binaphthyl. This compound is widely recognized for its applications in asymmetric catalysis, particularly in hydrogenation reactions.
作用机制
Target of Action
The primary target of [RuCl(benzene)®-BINAP]Cl is the methyl acetoacetate molecule . The compound acts as a catalyst in the stereoselective hydrogenation of methyl acetoacetate to optical isomers of methyl-3-hydroxybutanoate .
Mode of Action
[RuCl(benzene)®-BINAP]Cl interacts with its target through a process known as stereoselective hydrogenation . This process involves the addition of hydrogen (H2) across the double bond of the methyl acetoacetate, resulting in the formation of optical isomers of methyl-3-hydroxybutanoate . The stereoselective course is dependent on the mode of [RuCl(benzene)®-BINAP]Cl immobilization .
Biochemical Pathways
The biochemical pathway primarily affected by [RuCl(benzene)®-BINAP]Cl is the hydrogenation of methyl acetoacetate . This process leads to the formation of optical isomers of methyl-3-hydroxybutanoate . The downstream effects of this pathway are the production of chiral centers, which are crucial in the synthesis of fine chemicals .
Pharmacokinetics
It’s known that the compound is a solid at room temperature , suggesting that its bioavailability may be influenced by factors such as solubility and stability.
Result of Action
The result of the action of [RuCl(benzene)®-BINAP]Cl is the stereoselective production of optical isomers of methyl-3-hydroxybutanoate . This is significant in the field of fine chemistry, where the production of chemicals with chiral centers requires the involvement of stereoselective reactions .
Action Environment
The action of [RuCl(benzene)®-BINAP]Cl is influenced by the environment in which it is used. For instance, the compound’s performance as a catalyst in the hydrogenation of methyl acetoacetate is dependent on the mode of its immobilization . The compound’s stability and efficacy can also be affected by the presence of heteropolyacids, which are used in the preparation of the catalyst .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [RuCl(benzene)®-BINAP]Cl typically involves the reaction of ruthenium trichloride with benzene and ®-BINAP under controlled conditions. One common method involves the following steps:
- Dissolving ruthenium trichloride in a suitable solvent such as ethanol.
- Adding benzene to the solution and heating the mixture to facilitate the coordination of benzene to the ruthenium center.
- Introducing ®-BINAP to the reaction mixture and allowing the reaction to proceed under reflux conditions.
- Isolating the product by filtration and purification techniques such as recrystallization.
Industrial Production Methods: Industrial production of [RuCl(benzene)®-BINAP]Cl follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time.
化学反应分析
Types of Reactions:
Hydrogenation: [RuCl(benzene)®-BINAP]Cl is widely used as a catalyst in asymmetric hydrogenation reactions. It facilitates the addition of hydrogen to unsaturated substrates, resulting in the formation of chiral products.
Substitution: The compound can undergo substitution reactions where the chloride ligand is replaced by other ligands such as phosphines or amines.
Oxidation and Reduction: It can participate in oxidation and reduction reactions, often involving the transfer of electrons to or from the ruthenium center.
Common Reagents and Conditions:
Hydrogenation: Common reagents include hydrogen gas and unsaturated substrates such as alkenes or ketones. The reaction is typically carried out under mild conditions with the catalyst dissolved in a suitable solvent.
Substitution: Reagents such as triphenylphosphine or amines are used to replace the chloride ligand. The reaction conditions vary depending on the desired product but often involve heating and stirring.
Major Products:
Hydrogenation: Chiral alcohols or amines are common products of hydrogenation reactions catalyzed by [RuCl(benzene)®-BINAP]Cl.
Substitution: The major products are the substituted ruthenium complexes with new ligands coordinated to the ruthenium center.
科学研究应用
Chemistry:
Asymmetric Catalysis: [RuCl(benzene)®-BINAP]Cl is extensively used in asymmetric catalysis to produce chiral molecules with high enantiomeric excess. It is particularly effective in the hydrogenation of prochiral substrates.
Biology and Medicine:
Drug Synthesis: The compound is used in the synthesis of chiral drugs, where the production of a single enantiomer is crucial for the drug’s efficacy and safety.
Biochemical Studies: It serves as a model compound in studies of metal-ligand interactions and the role of chirality in biochemical processes.
Industry:
Fine Chemicals: The compound is employed in the production of fine chemicals, including flavors, fragrances, and agrochemicals, where chiral purity is essential.
Materials Science: It is used in the development of new materials with specific optical and electronic properties.
相似化合物的比较
[RuCl(p-cymene)®-BINAP]Cl: This compound is similar in structure but has a p-cymene ligand instead of benzene. It exhibits similar catalytic properties but may differ in reactivity and selectivity.
[RuCl(benzene)(S)-BINAP]Cl: The enantiomeric form of [RuCl(benzene)®-BINAP]Cl, where the (S)-BINAP ligand is used. It produces the opposite enantiomer of the product in asymmetric reactions.
Uniqueness:
Chiral Induction: [RuCl(benzene)®-BINAP]Cl is unique in its ability to induce chirality in the products of catalytic reactions, making it highly valuable in the synthesis of chiral molecules.
Versatility: The compound’s versatility in catalyzing various types of reactions, including hydrogenation, substitution, and oxidation, sets it apart from other similar compounds.
属性
IUPAC Name |
benzene;chlororuthenium(1+);[1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H32P2.C6H6.2ClH.Ru/c1-5-19-35(20-6-1)45(36-21-7-2-8-22-36)41-31-29-33-17-13-15-27-39(33)43(41)44-40-28-16-14-18-34(40)30-32-42(44)46(37-23-9-3-10-24-37)38-25-11-4-12-26-38;1-2-4-6-5-3-1;;;/h1-32H;1-6H;2*1H;/q;;;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXBWEYDPYJZEFT-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=CC=C1.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=CC=C7)C8=CC=CC=C8.[Cl-].Cl[Ru+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H38Cl2P2Ru | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
872.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126251-92-1 | |
| Record name | (S)-(-)-binap-chloro-(benzol)ruthenium-chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


